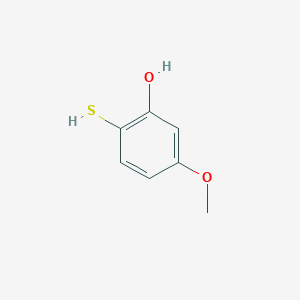
2-Mercapto-5-methoxyphenol
Katalognummer B8682320
Molekulargewicht: 156.20 g/mol
InChI-Schlüssel: PTKWENDYGQZVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09062064B2
Procedure details


4.50 g (24.8 mmol) 6-methoxy-1,3-benzoxathiol-2-one was suspended in 56 mL methanol and mixed with 4.40 g (66.4 mmol) 85% potassium hydroxide, which had previously been dissolved in 11 mL methanol and 17 mL water. The suspension dissolved, forming a yellow color and was stirred for approximately 10 minutes (TLC control). After the end of the reaction the reaction mixture was cautiously acidified to a pH of 1 using 1N aqueous hydrochloric acid, the methanol was removed under a reduced pressure and the residue was extracted twice with ethyl acetate. The organic phases were combined and each was washed twice with water, saturated sodium chloride solution and again with water. After drying with sodium sulfate and removing the solvent under a reduced pressure, 3.55 g (92%) 5-methoxy-2-mercaptophenol was obtained as a light-yellowish fluid. The raw product (GCMS 100%, M=156) was used further without further purification.
Name
6-methoxy-1,3-benzoxathiol-2-one
Quantity
4.5 g
Type
reactant
Reaction Step One






Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[S:7]C(=O)[O:9][C:5]=2[CH:4]=1.[OH-].[K+].Cl>CO.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([SH:7])=[C:5]([OH:9])[CH:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
6-methoxy-1,3-benzoxathiol-2-one
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=C(SC(O2)=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for approximately 10 minutes (TLC control)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The suspension dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
forming a yellow color
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the end of the reaction the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol was removed under a reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted twice with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
each was washed twice with water, saturated sodium chloride solution and again with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing the solvent under a reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=CC(=C(C1)O)S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.55 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
